

NMR and mass spectrometry data for 1,3-Dimethylpyrene

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Compound of Interest

Compound Name: 1,3-Dimethylpyrene

Cat. No.: B3055391

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An In-depth Technical Guide on the NMR and Mass Spectrometry Data of **1,3-Dimethylpyrene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1,3-dimethylpyrene**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectral information and experimental methodologies for the characterization of polycyclic aromatic hydrocarbons (PAHs).

Spectroscopic Data for 1,3-Dimethylpyrene

1,3-Dimethylpyrene (C₁₈H₁₄) is a methylated derivative of pyrene.^[1] Its characterization relies on standard spectroscopic techniques, primarily NMR and mass spectrometry, to confirm its structure and purity. The molecular weight of **1,3-dimethylpyrene** is 230.3038 g/mol.^{[2][3]}

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) is a common method for analyzing PAHs.

Parameter	Value	Reference
Molecular Formula	C ₁₈ H ₁₄	[2][3]
Molecular Weight	230.3038	[2][3]
Major Ion (M ⁺)	m/z 230	[1][2]

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as chloroform (CDCl₃).[\[4\]](#)

¹H NMR Data

The proton NMR spectrum of **1,3-dimethylpyrene** shows characteristic signals for both its aromatic protons and the protons of the two methyl groups. A notable feature is the upfield shift of the proton at the 2-position (2-H) by approximately -0.26 ppm, with each methyl group contributing about -0.13 ppm to this shift.[\[1\]](#)

¹³C NMR Data

The carbon NMR spectrum provides information on all 18 carbon atoms in the structure. The methyl groups cause an upfield shift of approximately 3-3.5 ppm for the adjacent carbon atoms (C-4 and C-10) compared to unsubstituted pyrene.[\[1\]](#) A ¹³C NMR spectrum has been recorded on a Bruker WM-400 instrument.[\[5\]](#)

Atom	Chemical Shift (δ) Description	Reference
2-H	Upfield shift of ~ -0.26 ppm	[1]
C-4, C-10	Upfield shift of 3-3.5 ppm	[1]

Experimental Protocols

Accurate analysis of PAHs like **1,3-dimethylpyrene** requires standardized experimental procedures. The following sections detail common protocols for NMR and mass spectrometry.

NMR Spectroscopy Protocol

This protocol is suitable for the analysis of PAHs using high-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques.[\[4\]](#)[\[6\]](#)

- Sample Preparation: Dissolve approximately 2.0 mmol of **1,3-dimethylpyrene** in 800 μL of deuterated chloroform (CDCl_3).[\[4\]](#) Ensure the sample is free of particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[\[5\]](#)[\[7\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters might include a pulse width of 7-10 μs and a sufficient number of scans to achieve a good signal-to-noise ratio.[\[6\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a sufficient number of scans, as the natural abundance of ^{13}C is low.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

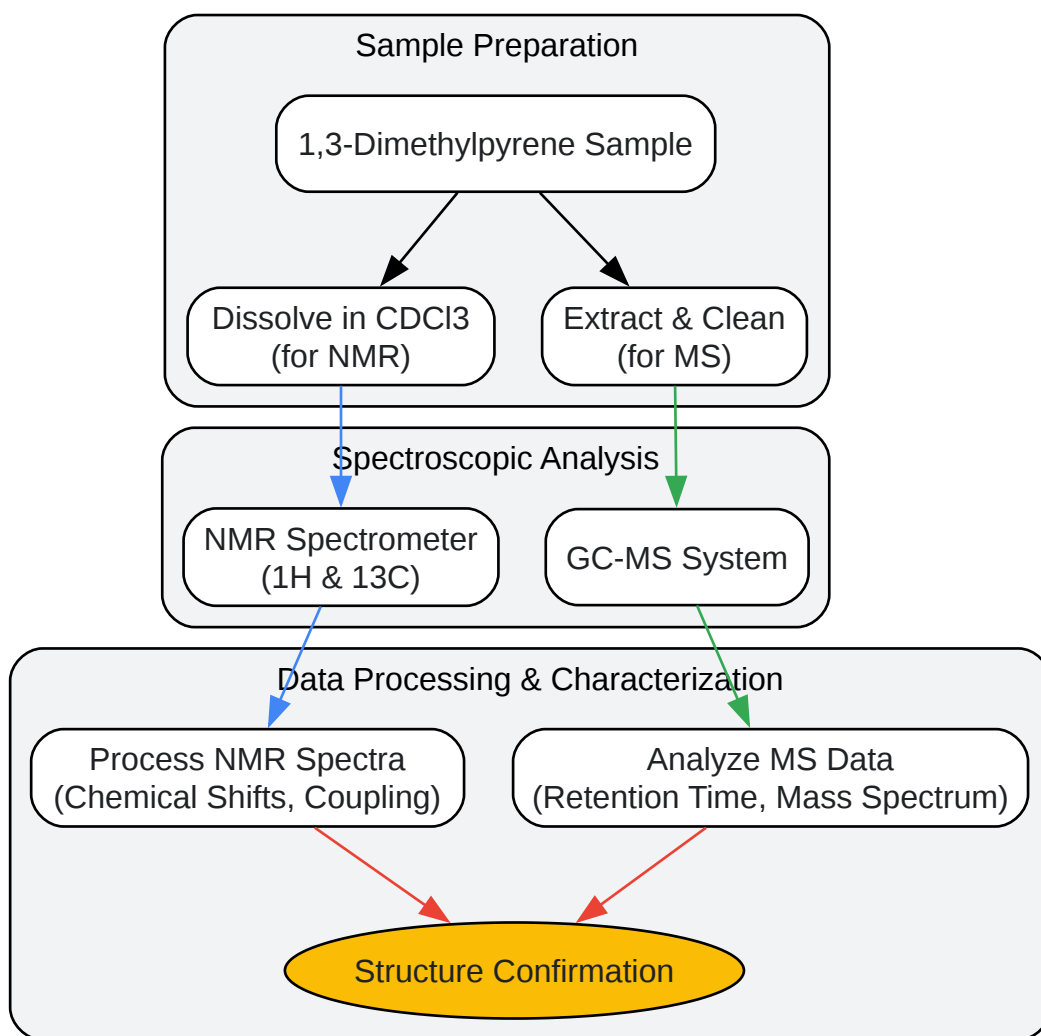
GC-MS is a highly sensitive method for the identification and quantification of PAHs in various matrices.[\[8\]](#)

- Sample Preparation (Extraction):
 - For solid samples, use a technique like Soxhlet or pressurized fluid extraction with a suitable solvent (e.g., acetonitrile or an acetone/hexane mixture).[\[9\]](#)[\[10\]](#)

- For liquid samples, perform a liquid-liquid extraction using a solvent like methylene chloride.[10]
- The extract may require a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil or silica gel to remove interfering matrix components.[8][9]
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).[11][12]
- Chromatographic Separation:
 - Column: Use a capillary column suitable for PAH analysis, such as a DB-5ms.[12]
 - Carrier Gas: Helium is typically used.
 - Temperature Program: A programmed temperature ramp is employed to ensure the separation of different PAHs. For example, starting at a low temperature and ramping up to around 300°C.
- Mass Spectrometry Analysis:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Acquisition Mode: Data can be acquired in full scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[12]
- Data Analysis: Identify **1,3-dimethylpyrene** by its retention time and by comparing its mass spectrum to a reference spectrum, such as that from the NIST library.[2]

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of **1,3-dimethylpyrene**.



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